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molecular formula C10H17N3S B8284163 2-(6-Dimethylaminomethyl-2-pyridylthio)ethylamine

2-(6-Dimethylaminomethyl-2-pyridylthio)ethylamine

Cat. No. B8284163
M. Wt: 211.33 g/mol
InChI Key: MMXPLVHYZUUVAJ-UHFFFAOYSA-N
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Patent
US04490533

Procedure details

Cysteamine hydrochloride (3.43 g, 0.030 mol) is added to a suspension of 60% sodium hydride in mineral oil (2.5 g, 0.0625 mol) in dry dimethylformamide (30 ml) and is warmed to 80° C. A solution of 6-dimethylaminomethyl-2-chloropyridine (5.0 g, 029.4 mol) in 30 ml of dry dimethylformamide is added dropwise and the reaction temperature is increased to 125° C. for 2 hours. The reaction is cooled, diluted with ethanol (60 ml) and the salts are removed by filtration before evaporating to dryness. This residue is dissolved in chloroform, washed with water and extracted into dilute hydrochloric acid. The acidic extract is neutralized with sodium carbonate and the product is extracted into chloroform, dried and evaporated to give 4.4 g. This residual oil is distilled to give 2.74 g of pure product, bp: 109°-114° C./0.25 mm.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[H-].[Na+].[CH3:8][N:9]([CH2:11][C:12]1[N:17]=[C:16](Cl)[CH:15]=[CH:14][CH:13]=1)[CH3:10]>CN(C)C=O.C(O)C>[CH3:8][N:9]([CH2:11][C:12]1[N:17]=[C:16]([S:5][CH2:4][CH2:3][NH2:2])[CH:15]=[CH:14][CH:13]=1)[CH3:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CN(C)CC1=CC=CC(=N1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature is increased to 125° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CUSTOM
Type
CUSTOM
Details
the salts are removed by filtration
CUSTOM
Type
CUSTOM
Details
before evaporating to dryness
DISSOLUTION
Type
DISSOLUTION
Details
This residue is dissolved in chloroform
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted into dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acidic extract
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into chloroform
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 4.4 g
DISTILLATION
Type
DISTILLATION
Details
This residual oil is distilled

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC=CC(=N1)SCCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.74 g
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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